molecular formula C10H11FN4 B2992371 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carbonitrile CAS No. 2034416-65-2

1-(5-Fluoropyrimidin-2-yl)piperidine-4-carbonitrile

Cat. No.: B2992371
CAS No.: 2034416-65-2
M. Wt: 206.224
InChI Key: OBLWIJOFANERPC-UHFFFAOYSA-N
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Description

1-(5-Fluoropyrimidin-2-yl)piperidine-4-carbonitrile is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a fluoropyrimidine ring linked to a piperidine-carbonitrile scaffold, a structural motif prevalent in the development of novel bioactive molecules . The piperidine ring is a fundamental synthetic building block found in more than twenty classes of pharmaceuticals, and its derivatives are consistently a focus of research for new therapeutic agents . Similarly, the pyrimidine core is an electron-rich aromatic heterocycle that serves as a critical building block in DNA and RNA. Its synthetic accessibility and versatility make it a widely used scaffold in therapeutic research, with applications explored in antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among others . The specific combination of the 5-fluoropyrimidine unit with the piperidine-4-carbonitrile group in this compound suggests potential as an intermediate or core structure for researchers developing modulators of various biological targets. Compounds with analogous substructures have been investigated as potential clinical candidates for diseases such as type 2 diabetes . This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4/c11-9-6-13-10(14-7-9)15-3-1-8(5-12)2-4-15/h6-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLWIJOFANERPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carbonitrile involves several steps, typically starting with the preparation of the fluoropyrimidine core. One common method involves the Baltz-Schiemann reaction, which is used to introduce the fluorine atom into the pyrimidine ring . The piperidine ring is then introduced through a series of nucleophilic substitution reactions. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

1-(5-Fluoropyrimidin-2-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups on the piperidine ring.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom on the pyrimidine ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)piperidine-4-carbonitrile has several scientific research applications. It is a chemical compound with the molecular formula C10H11FN4C_{10}H_{11}FN_4.

Scientific Research Applications

This compound is a versatile compound with applications spanning medicinal chemistry, materials science, and biological research.

Medicinal Chemistry

  • It serves as a building block in synthesizing pharmaceutical compounds, particularly those targeting specific enzymes or receptors in the body.

Materials Science

  • The compound’s unique electronic properties make it useful in developing advanced materials, including organic semiconductors and polymers.

Biological Research

  • It is employed in studying biological pathways and mechanisms, especially those involving fluorinated compounds.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
  • Reduction: Reduction reactions can modify the functional groups on the piperidine ring.
  • Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom on the pyrimidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyrimidine ring enhances the compound’s binding affinity and selectivity for these targets. This interaction can modulate various biological pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Pyrimidine/Pyridine Core

Halogen Substitution: Fluorine vs. Bromine
  • 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carbonitrile
    • Key Features : The fluorine atom provides moderate lipophilicity (logP ~1.5–2.0 estimated) and enhances metabolic stability by blocking oxidation sites. Its small size minimizes steric hindrance, favoring target binding .
  • The methoxy group on pyridine introduces additional hydrogen-bonding capacity but may alter pharmacokinetic profiles compared to carbonitrile .
Ring Size: Piperidine vs. Azetidine
  • Molecular weight (271.25 g/mol) is lower, which may improve bioavailability but limit hydrophobic interactions .

Functional Group Modifications

Carbonitrile vs. Morpholine/Trifluoromethyl Groups
  • 1-(4-(Trifluoromethyl)phenyl)piperidine-4-carbonitrile ()
    • Key Differences : The trifluoromethyl group is strongly electron-withdrawing, increasing electrophilicity of the aromatic ring. This may enhance interactions with cysteine residues in enzymes but reduce solubility compared to the fluoropyrimidine analog .
  • Compound 74 (1-(4-morpholinopiperidin-1-yl)-6-(pyridine-3-yl)pyrimidin-2-yl)piperidine-4-carbonitrile, ) Key Features: The morpholine substituent improves aqueous solubility due to its polar oxygen atom.
Bioactivity and Solubility
  • 1-(4-Oxopentyl)-4-(4-(trifluoromethyl)phenyl)piperidine-4-carbonitrile (): The oxopentyl chain increases flexibility and may improve membrane permeability, but the trifluoromethyl group reduces solubility in aqueous media .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Properties
This compound Pyrimidine + Piperidine 5-F, 4-CN ~245.25* Balanced lipophilicity, metabolic stability
4-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]oxy}pyridine-2-carbonitrile Pyrimidine + Azetidine 5-F, azetidine, pyridine-2-CN 271.25 Rigid conformation, lower MW
2-{[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile Pyrimidine + Piperidine 5-Br, methoxy-pyridine ~340.20* High lipophilicity, steric bulk
Compound 74 () Pyrimidine + Piperidine Morpholine, pyridine-3-yl ~430.35* Enhanced solubility, kinase target potential
1-(4-Oxopentyl)-4-(4-(trifluoromethyl)phenyl)piperidine-4-carbonitrile Piperidine Oxopentyl, CF3-Ph ~356.35* Flexible backbone, low solubility

*Estimated based on structural analogs.

Research Findings and Implications

  • Fluorine vs. Bromine : Fluorine optimizes metabolic stability and target affinity, whereas bromine’s bulk may hinder binding in sterically sensitive targets .
  • Ring Size : Piperidine’s flexibility is advantageous for accommodating diverse binding pockets, whereas azetidine’s rigidity may limit adaptability .
  • Functional Groups : Carbonitrile’s electron-withdrawing nature enhances dipole interactions, while morpholine or oxopentyl groups improve solubility or permeability .

Biological Activity

1-(5-Fluoropyrimidin-2-yl)piperidine-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a piperidine ring substituted with a 5-fluoropyrimidine moiety and a carbonitrile group. This unique structure is believed to contribute to its biological properties by interacting with specific molecular targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor signaling pathways. The fluorine atom in the pyrimidine ring enhances the compound's binding affinity to target proteins, potentially leading to inhibition of various enzymes involved in disease processes.

Antiviral Properties

Recent studies indicate that compounds with similar structures exhibit antiviral activities. For instance, piperidine derivatives have been shown to inhibit influenza virus replication after the virus enters host cells, suggesting that this compound may possess comparable antiviral effects .

Anticancer Activity

The compound's potential as an anticancer agent is supported by research on related pyrimidine derivatives. These compounds have demonstrated efficacy in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the disruption of critical signaling pathways that promote tumor growth .

Antimicrobial Effects

There is also evidence suggesting that this compound may exhibit antimicrobial properties. Studies on similar pyrimidine-based compounds have shown effectiveness against bacterial strains, indicating a potential for development as an antibacterial agent .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperidine and pyrimidine rings can significantly affect the biological activity of the compound. For example, altering substituents on the pyrimidine ring has been correlated with changes in potency against specific targets, emphasizing the importance of structural optimization in drug design .

Modification Effect on Activity
Addition of alkyl groupsIncreased binding affinity
Substitution at position 4 of piperidineEnhanced selectivity for target enzymes
Variation in fluorine positionAltered pharmacokinetic properties

Case Study 1: Antiviral Activity

A study evaluating piperidine derivatives found that certain modifications led to significant antiviral activity against influenza virus strains, with some compounds achieving EC50 values as low as 13.9 μM . This suggests that this compound may similarly inhibit viral replication.

Case Study 2: Anticancer Potential

Research on pyrimidine derivatives indicated that compounds with structural similarities to this compound exhibited potent anticancer effects in vitro. For instance, one derivative demonstrated an IC50 value below 20 μM against various cancer cell lines, highlighting its potential for further development .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carbonitrile, and how can reaction conditions be optimized?

  • Methodology :

  • Start with fluoropyrimidine precursors (e.g., 5-fluoropyrimidin-2-amine) and couple with piperidine-4-carbonitrile via nucleophilic substitution or Pd-catalyzed cross-coupling reactions. Use phosphoryl chloride (POCl₃) for chlorination steps to activate intermediates, as demonstrated in pyridinecarbonitrile synthesis .
  • Optimize reaction time and temperature (e.g., 40–100°C under inert atmosphere) to improve yield, and employ column chromatography or recrystallization for purification .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology :

  • Use HPLC with ammonium acetate buffer (pH 6.5) for purity assessment, as described in pharmacopeial assays for fluorinated heterocycles .
  • Confirm structure via NMR (¹H, ¹³C, ¹⁹F) and HRMS , referencing data from analogous fluoropyrimidines (e.g., 4-fluoro-2,6-disubstituted pyrimidines) .

Q. What are the key stability considerations for storing this compound?

  • Methodology :

  • Store under inert gas (N₂/Ar) at –20°C in airtight containers to prevent hydrolysis of the nitrile group. Monitor degradation via periodic LC-MS analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

  • Methodology :

  • Synthesize analogs with variations in the fluoropyrimidine ring (e.g., substituents at C4/C6) and piperidine linker (e.g., methyl or acetyl groups). Test in enzyme inhibition assays (e.g., kinase or protease targets) to correlate structural features with activity .
  • Use molecular docking to predict binding interactions with target proteins, validated by X-ray crystallography if feasible .

Q. What in vivo models are suitable for evaluating the pharmacokinetics (PK) and toxicity of this compound?

  • Methodology :

  • Conduct ADME studies in rodent models: Administer via oral/intravenous routes, measure plasma half-life, and assess metabolite profiles using LC-MS/MS. Monitor organ toxicity via histopathology and serum biomarkers (e.g., ALT/AST) .

Q. How can analytical methods be developed to resolve co-eluting impurities in this compound?

  • Methodology :

  • Optimize HPLC gradients using C18 columns and mobile phases with trifluoroacetic acid (TFA) to enhance peak separation. Validate method robustness via spike-recovery experiments with synthetic impurities .

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